molecular formula C12H25NO B13644320 N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13644320
M. Wt: 199.33 g/mol
InChI Key: OIIPVTCAJPNBOD-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with three methyl groups (at positions 3, 3, and 5) and a 2-methoxyethylamine side chain. Its structural features, including the methoxyethyl group, influence its physicochemical properties, such as solubility, lipophilicity, and reactivity in synthetic pathways.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-10-7-11(13-5-6-14-4)9-12(2,3)8-10/h10-11,13H,5-9H2,1-4H3

InChI Key

OIIPVTCAJPNBOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine typically involves the reaction of 3,3,5-trimethylcyclohexanone with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

Key Differences :

  • Substituent : The ethoxyethyl group replaces the methoxyethyl side chain.
  • Molecular Weight : 213.36 g/mol (vs. ~199.33 g/mol for the methoxyethyl analog) .
  • Synthesis : Both compounds share similar synthetic routes involving alkylation of the cyclohexane core, but the ethoxy variant requires ethoxyethylamine intermediates.
  • Applications : Discontinued by Biosynth and Ambeed, Inc., suggesting challenges in scalability or niche utility .

Table 1: Physicochemical Comparison

Property N-(2-Methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine
Molecular Formula C₁₂H₂₅NO C₁₃H₂₇NO
Molecular Weight (g/mol) ~199.33 213.36
Purity ≥95% (historical data) ≥95% (discontinued)
Commercial Status Discontinued Discontinued

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine

Key Differences :

  • Substituent : A benzodioxole-containing methyl group replaces the methoxyethyl chain.
  • Molecular Weight : 275.39 g/mol, significantly higher due to the aromatic benzodioxole moiety .
  • Reactivity : The benzodioxole group may enhance π-π stacking interactions in drug-receptor binding but reduces solubility in polar solvents compared to the methoxyethyl analog.

Table 2: Functional Group Impact

Compound Key Functional Group Potential Application
This compound Methoxyethyl Intermediate in amine synthesis
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine Benzodioxole CNS drug candidates

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Key Differences :

  • Core Structure: Features a cyclohexanone ring instead of cyclohexane, introducing a ketone group.
  • Bioactivity : Methoxmetamine is detected as an "active compound," suggesting psychoactive or pharmacological properties distinct from the tertiary amine structure of the target compound .

Goxalapladib (CAS 412950-27-7)

Key Differences :

  • Complexity : A naphthyridine-based polycyclic compound with trifluoromethyl and biphenyl groups.
  • Therapeutic Use : Explicitly developed for atherosclerosis treatment, highlighting its divergence from the simpler cyclohexane-amine analogs .

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